molecular formula C11H13BrO2 B3185218 3-Bromo-4-butylbenzoic acid CAS No. 1131615-06-9

3-Bromo-4-butylbenzoic acid

Cat. No.: B3185218
CAS No.: 1131615-06-9
M. Wt: 257.12 g/mol
InChI Key: JGMIAEMRHOLOPC-UHFFFAOYSA-N
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Description

3-Bromo-4-butylbenzoic acid is an organic compound with the molecular formula C11H13BrO2 It is a derivative of benzoic acid, where the hydrogen atom at the third position of the benzene ring is replaced by a bromine atom, and the hydrogen atom at the fourth position is replaced by a butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-butylbenzoic acid typically involves the bromination of 4-butylbenzoic acid. The process can be carried out using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction proceeds via electrophilic aromatic substitution, where the bromine atom is introduced at the meta position relative to the carboxyl group.

Reaction:

4-Butylbenzoic acid+Br2FeBr33-Bromo-4-butylbenzoic acid\text{4-Butylbenzoic acid} + \text{Br}_2 \xrightarrow{\text{FeBr}_3} \text{this compound} 4-Butylbenzoic acid+Br2​FeBr3​​3-Bromo-4-butylbenzoic acid

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, concentration of reagents, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-butylbenzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Reduction Reactions: The carboxyl group can be reduced to an alcohol or an aldehyde using reducing agents such as lithium aluminium hydride (LiAlH4).

    Oxidation Reactions: The butyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solution.

    Reduction: Lithium aluminium hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Major Products

    Substitution: Various substituted benzoic acids depending on the nucleophile used.

    Reduction: 3-Bromo-4-butylbenzyl alcohol or 3-Bromo-4-butylbenzaldehyde.

    Oxidation: 3-Bromo-4-carboxybenzoic acid.

Scientific Research Applications

3-Bromo-4-butylbenzoic acid has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It is used in the development of new materials with specific properties, such as liquid crystals.

    Pharmaceuticals: It can be used as a building block in the synthesis of pharmaceutical compounds.

    Agriculture: It may be used in the development of agrochemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-4-butylbenzoic acid depends on its application. In organic synthesis, it acts as a precursor or intermediate, participating in various chemical reactions to form desired products. The bromine atom and the butyl group influence the reactivity and selectivity of the compound in these reactions.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-4-methylbenzoic acid
  • 3-Bromo-4-tert-butylbenzoic acid
  • 3-Bromo-4-ethylbenzoic acid

Uniqueness

3-Bromo-4-butylbenzoic acid is unique due to the presence of the butyl group, which imparts specific physical and chemical properties. The length and branching of the butyl group can influence the solubility, melting point, and reactivity of the compound compared to its methyl, ethyl, and tert-butyl analogs.

Properties

IUPAC Name

3-bromo-4-butylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO2/c1-2-3-4-8-5-6-9(11(13)14)7-10(8)12/h5-7H,2-4H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGMIAEMRHOLOPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=C(C=C(C=C1)C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30660919
Record name 3-Bromo-4-butylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30660919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1131615-06-9
Record name 3-Bromo-4-butylbenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1131615-06-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-4-butylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30660919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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